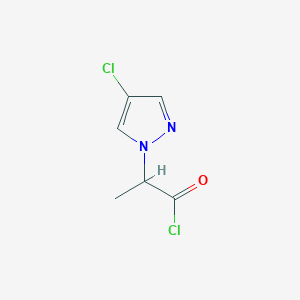

Cloruro de 2-(4-cloro-1H-pirazol-1-il)propanilo

Descripción general

Descripción

“2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is a chemical compound with the molecular formula C6H6Cl2N2O . It is also known as 1H-pyrazole-1-acetyl chloride, 4-chloro-alpha-methyl .

Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .

Physical And Chemical Properties Analysis

The molar mass of “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” is 193.03 .

Aplicaciones Científicas De Investigación

Potencial terapéutico

Los compuestos que contienen imidazol, que incluyen los derivados de pirazol, tienen una amplia gama de propiedades químicas y biológicas . Son conocidos por sus actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas .

Actividad antitumoral

Los compuestos de pirazolina y otros derivados de la calcona han demostrado potencial como agentes neuroprotectores para los trastornos neurológicos relacionados con la acetilcolinesterasa activada, como la enfermedad de Parkinson y otros trastornos relacionados con la edad .

Actividad antimicrobiana

Se ha encontrado que los derivados de pirazol poseen propiedades antibacterianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antimicrobianos.

Actividad antiinflamatoria

Las propiedades antiinflamatorias de los derivados de pirazol los hacen útiles en el tratamiento de afecciones caracterizadas por la inflamación .

Actividad antioxidante

Se ha encontrado que los derivados de pirazol exhiben actividad antioxidante . Esta propiedad podría hacerlos útiles en el tratamiento de enfermedades causadas por el estrés oxidativo.

Uso en agroquímica

Los derivados de pirazol tienen aplicaciones en agroquímica . Pueden utilizarse en el desarrollo de nuevos pesticidas y herbicidas.

Aplicaciones en química de coordinación

Se ha encontrado que los derivados de pirazol tienen aplicaciones en química de coordinación . Pueden actuar como ligandos en la formación de compuestos complejos.

Aplicaciones en química organometálica

Los derivados de pirazol también tienen aplicaciones en química organometálica . Se pueden utilizar en la síntesis de compuestos organometálicos.

Direcciones Futuras

While specific future directions for “2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride” are not available, research into pyrazole derivatives continues due to their diverse pharmacological effects . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with leishmania major pteridine reductase 1 (lmptr1), a key enzyme involved in the survival and proliferation of parasites .

Mode of Action

This interaction could potentially inhibit the enzyme’s function, thereby affecting the survival and proliferation of the parasites .

Biochemical Pathways

Given its potential interaction with lmptr1, it may impact the pteridine metabolic pathway, which is crucial for the survival and proliferation of parasites .

Result of Action

If the compound does inhibit lmptr1, it could potentially lead to the death of parasites by disrupting their metabolic processes .

Análisis Bioquímico

Biochemical Properties

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride, have been shown to exhibit inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . This interaction can lead to altered neurotransmission and has potential implications for treating neurological disorders.

Cellular Effects

The effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response.

Molecular Mechanism

At the molecular level, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By inhibiting CDKs, 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under controlled laboratory conditions, allowing for consistent experimental results . Prolonged exposure to 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride can lead to gradual degradation, which may affect its efficacy over time. Long-term studies have also indicated potential cytotoxic effects on cells, highlighting the need for careful consideration of dosage and exposure duration.

Dosage Effects in Animal Models

The effects of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways includes its conversion to active metabolites through enzymatic reactions . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability. The localization and accumulation of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride in specific tissues can impact its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-(4-Chloro-1H-pyrazol-1-yl)propanoyl chloride is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(4-chloropyrazol-1-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUOZHJIIWUJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)N1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

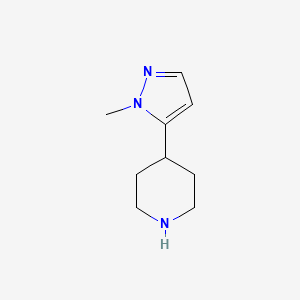

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)

![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)

![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)